6-(1-Hydroxynon-3-en-1-yl)oxan-2-one
Description
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one is a δ-lactone characterized by a nine-carbon hydroxynonenyl side chain attached to a six-membered oxan-2-one ring. This compound belongs to the class of macrocyclic lactones, which are structurally defined by an ester linkage formed via intramolecular cyclization of a hydroxycarboxylic acid. Its molecular formula is C₁₄H₂₄O₃, with a molecular weight of 240.34 g/mol. The presence of a hydroxyl group at position 1 and a double bond at position 3 of the nonenyl chain introduces stereochemical complexity and influences its physicochemical properties, including solubility and reactivity .
Properties
CAS No. |
922508-01-8 |
|---|---|
Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
6-(1-hydroxynon-3-enyl)oxan-2-one |
InChI |
InChI=1S/C14H24O3/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14(16)17-13/h6-7,12-13,15H,2-5,8-11H2,1H3 |
InChI Key |
NQHBRMZRQSNJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC(C1CCCC(=O)O1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one typically involves the reaction of non-3-en-1-ol with an appropriate oxan-2-one precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(1-Hydroxynon-3-en-1-yl)oxan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The hydroxyl group and oxan-2-one ring structure play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- The chain length and degree of unsaturation distinguish 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one from simpler lactones like δ-valerolactone .
- Compared to δ-jasmine lactone, the target compound has a longer alkyl chain and a hydroxyl group, enhancing its hydrophilicity .
- Gluconolactone’s polar hydroxyl groups make it highly water-soluble, unlike the more lipophilic hydroxynonenyl derivative .
Physicochemical Properties
| Property | 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one | δ-Jasmine Lactone | Gluconolactone | δ-Valerolactone |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 240.34 | 168.23 | 178.14 | 114.14 |
| Density (g/cm³) | ~0.95 (estimated) | N/A | 1.720 | 1.077 |
| Melting Point (°C) | Likely < 50 (liquid at RT) | N/A | 131–134 | -20 |
| Boiling Point (°C) | ~300 (estimated) | N/A | 446 (predicted) | 220–225 |
| LogP | ~3.5 (predicted) | ~2.8 | -1.2 | 0.0 |
Notes:
- The hydroxyl group in 6-(1-Hydroxynon-3-en-1-yl)oxan-2-one reduces its hydrophobicity compared to δ-jasmine lactone but retains higher lipophilicity than gluconolactone .
- δ-Valerolactone’s smaller ring size and lack of substituents result in lower molecular weight and higher volatility .
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